DODECYLPYRIDINIUM CHLORIDE

Catalog No.
S589779
CAS No.
104-74-5
M.F
C17H30ClN
M. Wt
283.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DODECYLPYRIDINIUM CHLORIDE

CAS Number

104-74-5

Product Name

DODECYLPYRIDINIUM CHLORIDE

IUPAC Name

1-dodecylpyridin-1-ium;chloride

Molecular Formula

C17H30ClN

Molecular Weight

283.9 g/mol

InChI

InChI=1S/C17H30N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1

InChI Key

GKQHIYSTBXDYNQ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Synonyms

chloride of Laurosept, dodecyl pyridinium chloride, dodecylpyridinium bromide, dodecylpyridinium chloride, iodide of Laurosept, Laurosept, laurylpyridinium bromide, laurylpyridinium iodide, N-dodecylpyridinium iodide, N-n-dodecylpyridinium iodide, NDDPI, sulfate of Laurosept

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]

Micellization Studies:

DPC's ability to self-assemble into micelles, spherical structures formed in aqueous solutions, has been extensively studied. Researchers investigate the properties of these micelles, such as their size, shape, and stability, to understand their potential applications in various fields, including drug delivery and environmental remediation [].

Surface and Interfacial Properties:

DPC's interaction with surfaces and interfaces is another area of active research. Scientists investigate how DPC affects properties like surface tension, surface adsorption, and molar conductivity. This knowledge is crucial for various applications, including detergency, wetting, and emulsion formation [, ].

Dodecylpyridinium chloride is a quaternary ammonium compound with the chemical formula C17H30NCl\text{C}_{17}\text{H}_{30}\text{NCl}. It consists of a dodecyl group (a long-chain alkyl group) attached to a pyridinium ring, making it a cationic surfactant. This compound is known for its surfactant properties, which allow it to reduce surface tension and enhance solubility of various substances in aqueous solutions. Dodecylpyridinium chloride is often utilized in various industrial applications, including as a disinfectant and in chemical mechanical polishing processes.

The primary mechanism of action of DPC is related to its surfactant properties. DPC molecules can lower the surface tension of water, allowing it to spread and wet surfaces more effectively. Additionally, micelles formed by DPC can solubilize hydrophobic molecules in water, making them useful for various applications such as detergency and drug delivery [].

Typical of quaternary ammonium compounds:

  • Hydrolysis: In the presence of water, dodecylpyridinium chloride can hydrolyze, leading to the formation of dodecylpyridine and hydrochloric acid.
  • Adsorption: It exhibits strong adsorption properties on various surfaces, particularly porous substrates, which can affect its effectiveness in applications like cleaning and surface modification .
  • Interaction with Anions: The compound can form complexes with various anions, influencing its solubility and reactivity in different environments.

Dodecylpyridinium chloride exhibits notable biological activity:

  • Antimicrobial Properties: It is effective against a wide range of microorganisms, making it suitable for use as a disinfectant. Its cationic nature allows it to disrupt microbial membranes .
  • Toxicity: The compound has been associated with serious eye irritation and respiratory sensitization. It may also cause allergic skin reactions and has been classified as harmful to aquatic life .
  • Cellular Effects: Research indicates that dodecylpyridinium chloride can influence cell permeability and may lead to cell death due to its ability to solubilize phospholipids in cell membranes .

Dodecylpyridinium chloride can be synthesized through several methods:

  • Quaternization Reaction: The most common method involves the reaction of dodecylamine with pyridine followed by treatment with hydrochloric acid to form the chloride salt.
  • Direct Alkylation: Another method includes the direct alkylation of pyridine using dodecanol in the presence of a suitable catalyst.
  • Phase Transfer Catalysis: This method employs phase transfer catalysts to facilitate the reaction between dodecyl halides and pyridine derivatives.

Dodecylpyridinium chloride finds diverse applications across various fields:

  • Disinfectants: Due to its antimicrobial properties, it is widely used in disinfectant formulations for healthcare settings.
  • Chemical Mechanical Polishing: It serves as an additive in chemical mechanical polishing processes for semiconductor manufacturing, enhancing surface smoothness .
  • Surfactants: The compound acts as a surfactant in formulations for detergents and cleaning agents.
  • Biocide: It is utilized in water treatment processes due to its effectiveness against biofilms and algae.

Studies have shown that dodecylpyridinium chloride interacts with various substrates and biological systems:

  • Surface Interactions: Its adsorption behavior on porous materials has been extensively studied, revealing insights into how it modifies surface properties .
  • Cellular Interactions: Research indicates that it can alter cellular responses, such as histamine release from mast cells, depending on concentration levels .

Similar Compounds

Dodecylpyridinium chloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cetylpyridinium ChlorideQuaternary AmmoniumLonger alkyl chain; used primarily as an antiseptic
Benzalkonium ChlorideQuaternary AmmoniumMixture of alkylbenzyl dimethyl ammonium chlorides; widely used as a disinfectant
Laurylpyridinium ChlorideQuaternary AmmoniumSimilar chain length; used in personal care products

Uniqueness

Dodecylpyridinium chloride's uniqueness lies in its specific chain length and pyridinium structure, which confer distinct surfactant properties compared to similar compounds. Its efficacy in both antimicrobial applications and chemical mechanical polishing sets it apart from other quaternary ammonium compounds.

UNII

KJM5A6A3YL

Related CAS

104-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (85.71%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (42.86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (42.86%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

104-74-5

Wikipedia

Laurylpyridinium chloride

Use Classification

Cosmetics -> Antimicrobial; Antistatic; Deodorant; Surfactant

General Manufacturing Information

Pyridinium, 1-dodecyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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